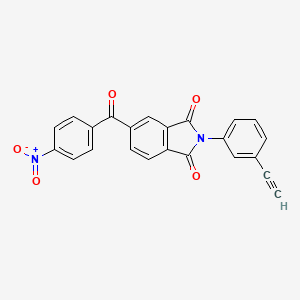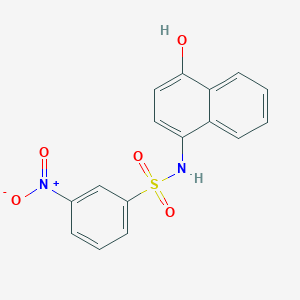
N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide, also known as DMSB, is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields.
Mécanisme D'action
N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to target proteins, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has also been studied for its effects on other biochemical pathways. Studies have shown that N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide can inhibit the activity of the protein kinase C, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in regulating pH balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its selectivity towards CK2, which allows for targeted inhibition of this enzyme without affecting other cellular processes. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
For N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide research include further studies on its potential as a cancer therapy, as well as its effects on other cellular pathways. Additionally, research on improving the solubility and bioavailability of N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide could lead to more effective use in experimental settings. Finally, studies on the potential side effects and toxicity of N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide are necessary to ensure its safety for use in humans.
In conclusion, N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide is a chemical compound with potential applications in cancer research and other fields. Its selective inhibition of CK2 makes it a promising candidate for targeted cancer therapy, and further research on its effects on other cellular pathways could lead to new discoveries in the field of biochemistry.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenylamine with 4-fluorobenzoyl chloride, followed by the addition of morpholine and sulfonyl chloride. The resulting product is then purified through column chromatography to obtain N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide in its pure form.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been studied for its potential applications in cancer research, specifically as a potential inhibitor of the protein kinase CK2. CK2 is an enzyme that is overexpressed in many cancer cells and plays a crucial role in cell proliferation and survival. Studies have shown that N-(3,4-dimethylphenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide can selectively inhibit CK2 activity, leading to decreased cancer cell viability and increased apoptosis.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-13-3-5-16(11-14(13)2)21-19(23)15-4-6-17(20)18(12-15)27(24,25)22-7-9-26-10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOOCZZQFTUFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5187059.png)
![2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5187067.png)
![1-(4-ethoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187070.png)

![3-isobutyl-1-methyl-8-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5187092.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide](/img/structure/B5187095.png)

![1-(4-ethynylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5187106.png)

![1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5187129.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5187142.png)

![propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5187161.png)
